Concanamycin D vs. Concanamycin A: Superior Lysosomal Acidification Inhibition Potency
Concanamycin D exhibits significantly higher potency in inhibiting lysosomal acidification compared to Concanamycin A, as determined in standardized in vitro assays. The target compound's half-maximal inhibitory concentration (IC₅₀) is 0.085 nM [1]. In contrast, Concanamycin A has a reported IC₅₀ of 9.2 nM against yeast V-type ATPase . This represents an approximately 108-fold greater potency for Concanamycin D in the lysosomal acidification assay relative to Concanamycin A's V-ATPase inhibition, a difference that is crucial for applications requiring maximal V-ATPase blockade at minimal compound concentrations.
| Evidence Dimension | V-ATPase / Lysosomal Acidification Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.085 nM |
| Comparator Or Baseline | Concanamycin A: IC₅₀ = 9.2 nM |
| Quantified Difference | ~108-fold higher potency for Concanamycin D |
| Conditions | Concanamycin D: Lysosomal acidification in rat liver lysosomes; Concanamycin A: Yeast V-type ATPase |
Why This Matters
This >100-fold difference in potency dictates that Concanamycin D should be prioritized for experiments where minimizing vehicle (e.g., DMSO) effects or achieving complete V-ATPase inhibition is paramount, directly reducing the required working concentration and mitigating potential off-target effects associated with higher doses of less potent analogues.
- [1] Woo JT, Shinohara C, Sakai K, Hasumi K, Endo A. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification. J Antibiot (Tokyo). 1992;45(7):1108-1116. View Source
